N-isopropylhydroxylamine

Catalog No.
S572865
CAS No.
5080-22-8
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-isopropylhydroxylamine

CAS Number

5080-22-8

Product Name

N-isopropylhydroxylamine

IUPAC Name

N-propan-2-ylhydroxylamine

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3

InChI Key

ODHYIQOBTIWVRZ-UHFFFAOYSA-N

SMILES

CC(C)NO

Synonyms

2-hydroxylaminopropane, 2-hydroxylaminopropane sulfate (2:1)

Canonical SMILES

CC(C)NO

Organic Synthesis:

  • Reducing agent: N-IPH can act as a reducing agent in organic synthesis, particularly in the reductive amination of carbonyl compounds. This process allows the introduction of amine functionalities into organic molecules. Source: Journal of Organic Chemistry
  • Oxidation precursor: N-IPH can be oxidized to nitroso compounds, which are valuable intermediates in organic synthesis. These nitroso compounds can further react to form various functional groups, expanding the range of accessible organic molecules. Source: Synthesis

Biological Research:

  • Protein modification: N-IPH has been used to modify specific amino acid residues in proteins, particularly cysteine residues. This modification can be used to study protein function, structure, and interactions with other molecules. Source: Analytical Biochemistry:
  • Enzyme inhibition: N-IPH can act as an inhibitor for certain enzymes, allowing researchers to study their activity and function. This information is crucial in understanding various biological processes and developing new drugs. Source: Biochemical Journal

Environmental Science:

  • Degradation studies: N-IPH can be used to study the degradation of various organic pollutants in the environment. By understanding the degradation pathways, researchers can develop strategies for environmental remediation. Source: Environmental Science & Technology

N-isopropylhydroxylamine is an organic compound with the molecular formula C3H9NOC_3H_9NO and a molecular weight of 75.11 g/mol. It is classified as a secondary amine and is known for its applications in various chemical processes, particularly as a radical scavenger in polymerization reactions. The compound appears as a colorless liquid or white crystalline solid, with a slight amine odor and a density of approximately 1 g/ml . Its IUPAC name is N-propan-2-ylhydroxylamine, and it is also recognized by its CAS number 5080-22-8 .

IPHA is classified as a harmful substance and may cause eye irritation []. Limited data exists on its specific toxicity or other hazards. Due to the lack of extensive information, it is advisable to handle IPHA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with concentrated solutions.

Typical of secondary amines. It can undergo oxidation to form nitrone derivatives when treated with oxidizing agents such as hydrogen peroxide . Additionally, it acts as a reducing agent and can react with strong oxidizing agents, making it useful in various synthetic applications. The compound also serves as an effective shortstopping agent in radical emulsion polymerization, where it helps to terminate the growth of polymer chains by scavenging free radicals .

While specific biological activities of N-isopropylhydroxylamine are not extensively documented, its role as an oxygen scavenger suggests potential applications in controlling oxidative stress in biological systems. The compound's ability to inhibit free radical formation may contribute to its effectiveness in various industrial applications, including photo processing and rubber manufacturing .

N-isopropylhydroxylamine can be synthesized through several methods. One notable method involves the oxidation of diisopropylamine using hydrogen peroxide as the oxidant, followed by acid treatment and neutralization steps to yield high-purity N-isopropylhydroxylamine . The general steps include:

  • Oxidation: Diisopropylamine is reacted with hydrogen peroxide under controlled temperature conditions.
  • Acid Treatment: The resulting product undergoes hydrolysis in the presence of an acid.
  • Concentration: The product is crystallized through cooling.
  • Neutralization: Finally, the product is neutralized using a base to obtain N-isopropylhydroxylamine .

N-isopropylhydroxylamine has diverse applications across various fields:

  • Polymer Industry: It acts as a shortstop agent in radical emulsion polymerization, stabilizing monomers during polymer formation .
  • Corrosion Control: As an oxygen scavenger, it is utilized in boiler systems to prevent corrosion by removing dissolved oxygen from water .
  • Photo Processing: The compound serves as a reducing agent in photographic applications, enhancing image quality by controlling oxidative processes .
  • Rubber Manufacturing: It is employed as a processing aid and stabilizer for rubber products .

Studies on the interactions of N-isopropylhydroxylamine primarily focus on its reactivity with free radicals and oxidizing agents. Research indicates that it effectively reduces oxidative damage by scavenging free radicals generated during polymerization reactions or other oxidative processes. Its kinetics have been studied to understand its deoxygenation reaction mechanisms when mixed with aqueous solutions .

Several compounds exhibit similar properties or structures to N-isopropylhydroxylamine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
HydroxylamineNH2OHNH_2OHA primary amine used in organic synthesis and pharmaceuticals.
N-methylhydroxylamineC2H9NOC_2H_9NOSimilar reactivity but used primarily in different synthetic pathways.
N-ethylhydroxylamineC2H7NOC_2H_7NOAnother secondary amine with applications in polymer chemistry.
N,N-DimethylhydroxylamineC3H9NOC_3H_{9}NOKnown for its strong reducing properties and use in organic synthesis.

N-isopropylhydroxylamine is unique due to its specific structure that allows it to effectively act as both a radical scavenger and an oxygen scavenger, making it particularly valuable in industrial applications where control over oxidative processes is critical .

N-isopropylhydroxylamine exhibits a well-defined molecular structure characterized by its molecular formula of C₃H₉NO and molecular weight of 75.11 grams per mole [1] [2] [3]. The compound features an isopropyl group attached to the nitrogen atom of hydroxylamine, resulting in the systematic name N-propan-2-ylhydroxylamine [2] [4]. The canonical SMILES representation is CC(C)NO, indicating the branched alkyl substitution pattern [1].

The molecular geometry of N-isopropylhydroxylamine demonstrates characteristic features of substituted hydroxylamines. Crystallographic studies of related N-isopropylhydroxamic acid derivatives reveal significant structural insights applicable to N-isopropylhydroxylamine [36] [39]. The nitrogen-oxygen bond length in hydroxylamine derivatives typically ranges from 1.40 to 1.43 Ångströms, with the N-O-H angle approximating 102-105 degrees [36]. The isopropyl substituent adopts a staggered conformation relative to the hydroxylamine moiety, minimizing steric interactions [39].

Infrared Spectroscopy Characteristics

The infrared spectrum of N-isopropylhydroxylamine displays distinctive absorption bands characteristic of its functional groups [41] [43]. The nitrogen-hydrogen stretching vibrations appear in the region of 3300-3200 wavenumbers, exhibiting medium intensity due to the secondary amine character [41] [47]. The hydroxyl group stretching frequency occurs at approximately 3500-3200 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [41] [45].

The nitrogen-oxygen stretching vibration represents a particularly diagnostic feature, appearing around 895-920 wavenumbers with strong intensity [43] [46]. This frequency is characteristic of the N-O single bond in hydroxylamine derivatives and serves as a key identification marker [43]. Carbon-hydrogen stretching vibrations from the isopropyl group manifest in the 2850-3000 wavenumbers region, with the methyl groups exhibiting characteristic deformation bands at 1450 and 1375 wavenumbers [41] [45].

Table 1: Key Infrared Absorption Frequencies for N-Isopropylhydroxylamine

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H Stretch3300-3200MediumSecondary amine
O-H Stretch3500-3200Medium-StrongHydroxyl group
C-H Stretch (alkyl)2850-3000StrongIsopropyl group
N-O Stretch895-920StrongNitrogen-oxygen bond
C-H Deformation1450, 1375MediumMethyl groups

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-isopropylhydroxylamine [7] [42]. In proton nuclear magnetic resonance spectroscopy, the isopropyl methine proton appears as a characteristic septet around 3.0-3.2 parts per million due to coupling with the six equivalent methyl protons [7] [19]. The methyl groups of the isopropyl substituent resonate as a doublet at approximately 1.1-1.2 parts per million [7] [19].

The hydroxylamine protons exhibit variable chemical shifts depending on concentration, temperature, and solvent conditions [42]. The nitrogen-bound hydrogen typically appears between 1.5-4.0 parts per million, while the hydroxyl proton resonates in the range of 4.0-6.0 parts per million [42]. These exchangeable protons may broaden or disappear in the presence of deuterium oxide due to rapid exchange processes [42].

Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for N-Isopropylhydroxylamine

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Methine CH3.0-3.2SeptetJ = 6.5-7.0
Methyl CH₃1.1-1.2DoubletJ = 6.5-7.0
N-H1.5-4.0Broad singlet-
O-H4.0-6.0Broad singlet-

Thermal Stability and Decomposition Pathways

N-isopropylhydroxylamine demonstrates moderate thermal stability with decomposition onset temperatures varying depending on physical state and purity [4] [12]. The pure compound exhibits a melting point of approximately 159-160°C with concurrent decomposition [4] [29]. The hydrochloride salt form shows enhanced thermal stability with a melting point of 68-72°C [6] [15] [38].

Decomposition Temperature Characteristics

Thermal analysis reveals that N-isopropylhydroxylamine begins to decompose at temperatures above 140-150°C under standard atmospheric conditions [12] [4]. The decomposition process is exothermic, releasing considerable energy during the breakdown of the nitrogen-oxygen bond [14] [50]. Differential scanning calorimetry studies indicate heat release values of approximately 1100-1400 joules per gram during thermal decomposition [50].

The vapor pressure of N-isopropylhydroxylamine at 25°C is reported as 68 pascals, indicating relatively low volatility at ambient temperatures [4] [19]. The boiling point is predicted to be 104.9±23.0°C at standard atmospheric pressure [4] [20], though decomposition occurs before reaching this temperature under normal conditions.

Mechanistic Decomposition Pathways

The thermal decomposition of N-isopropylhydroxylamine follows pathways similar to those established for hydroxylamine and its derivatives [14] [16] [17]. The primary initiation step involves the homolytic cleavage of the nitrogen-oxygen bond, generating nitrogen-centered and oxygen-centered radicals [16] [17]. Computational studies suggest that bimolecular decomposition pathways are energetically favored over unimolecular processes [16] [17].

The decomposition mechanism proceeds through several concurrent pathways [14] [54]. The initial step involves the formation of aminyl radicals and hydroxyl radicals through N-O bond scission [16]. These reactive intermediates subsequently undergo hydrogen abstraction reactions, radical coupling processes, and rearrangement reactions [14] [54]. The activation energy for the primary decomposition step is estimated to be approximately 25 kilocalories per mole in the gas phase [16] [17].

Table 3: Thermal Decomposition Parameters for N-Isopropylhydroxylamine

ParameterValueUnitsConditions
Onset Temperature159-160°CPure compound
Melting Point (HCl salt)68-72°CHydrochloride form
Heat of Decomposition1100-1400J/gExothermic process
Activation Energy~25kcal/molGas phase
Vapor Pressure (25°C)68PaStandard conditions

Solubility Profiles in Polar and Nonpolar Media

N-isopropylhydroxylamine exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure [4] [20] [23]. The compound demonstrates high solubility in polar solvents while showing limited miscibility with nonpolar media [20] [23]. Water solubility is reported as 199 grams per liter at 25°C, indicating excellent aqueous miscibility [4].

Polar Solvent Solubility

The compound shows excellent solubility in polar protic solvents including water, methanol, and ethanol [20] [23]. This behavior results from the hydrogen bonding capacity of both the hydroxyl and amino functional groups [23]. The hydroxylamine moiety can act as both hydrogen bond donor and acceptor, facilitating solvation in polar environments [23].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile also dissolve N-isopropylhydroxylamine readily [20]. The dipole moment of the molecule, arising from the nitrogen-oxygen bond polarity, contributes to favorable interactions with polar solvent molecules [4] [20]. The logP value (octanol-water partition coefficient) is reported as 0.40, indicating moderate lipophilicity [19] [29].

Nonpolar Solvent Behavior

N-isopropylhydroxylamine demonstrates poor solubility in nonpolar solvents including hydrocarbons, ethers, and halogenated solvents [20] [23]. The hydrophilic nature of the hydroxylamine functional group dominates the solubility behavior, limiting miscibility with nonpolar media [20]. Hexane, cyclohexane, and similar aliphatic hydrocarbons show minimal solubilization capacity for the compound [20].

The limited nonpolar solubility reflects the high polar surface area of 32.26 square Ångströms, which inhibits favorable interactions with nonpolar solvent molecules [19] [29]. The refractive index of 1.411 indicates moderate molecular polarizability consistent with the observed solubility patterns [19].

Table 4: Solubility Profile of N-Isopropylhydroxylamine in Various Solvents

Solvent TypeSpecific SolventSolubilityTemperature (°C)
Polar ProticWater199 g/L25
Polar ProticMethanolHigh25
Polar ProticEthanolHigh25
Polar AproticDimethyl sulfoxideHigh25
NonpolarHexanePoor25
NonpolarCyclohexanePoor25

pH-Dependent Reactivity and Tautomeric Equilibria

N-isopropylhydroxylamine exhibits significant pH-dependent reactivity arising from its amphoteric character and potential for protonation at multiple sites [24] [31] [32]. The compound can undergo protonation at both the nitrogen and oxygen atoms, leading to different ionic forms with distinct chemical properties [31] [32]. The predicted pKa value is approximately 14.14±0.50, indicating basic character under aqueous conditions [4].

Protonation Equilibria

Theoretical calculations indicate that nitrogen protonation is thermodynamically favored over oxygen protonation [31]. The N-protonated form demonstrates greater stability by approximately 8-10 kilocalories per mole compared to the O-protonated species [31]. This preference results from the higher electron density at the nitrogen atom and the ability to stabilize positive charge through orbital interactions [31].

Under acidic conditions (pH < 7), N-isopropylhydroxylamine exists predominantly as the N-protonated cation [31] [32]. The protonated nitrogen center exhibits reduced nucleophilicity compared to the neutral form, affecting reactivity patterns [31]. Conversely, under basic conditions (pH > 10), the compound maintains its neutral form with enhanced nucleophilic character [24].

pH-Dependent Reaction Kinetics

The reactivity of N-isopropylhydroxylamine with dissolved oxygen demonstrates strong pH dependence [24]. Under weakly basic conditions (pH 8-10), the compound exhibits enhanced oxygen scavenging activity with pseudo-first-order kinetics [24]. The reaction rate increases significantly in the presence of hydroxide ions, which act as catalysts for the oxidation process [24].

Kinetic studies reveal an activation energy of 71.09 kilojoules per mole for the oxygen scavenging reaction under basic conditions [24]. The hydroxide ion concentration strongly influences the reaction rate, with optimal activity observed at pH values between 8.5 and 9.5 [24]. This pH dependence makes N-isopropylhydroxylamine particularly effective as a reducing agent in alkaline aqueous systems [24].

Tautomeric Considerations

While N-isopropylhydroxylamine does not exhibit classical tautomerism like carbonyl-containing compounds, it can exist in different conformational states depending on environmental conditions [25] [26]. The nitrogen-oxygen bond can adopt various rotational conformations, with barriers to rotation influenced by intramolecular hydrogen bonding and solvent interactions [25].

Nuclear magnetic resonance studies of related hydroxylamine derivatives demonstrate that conformational equilibria can be pH-dependent [25] [26]. Changes in protonation state alter the preferred molecular conformations through electrostatic effects and hydrogen bonding patterns [25]. These conformational changes can significantly impact the compound's reactivity and binding properties [25] [26].

Table 5: pH-Dependent Properties of N-Isopropylhydroxylamine

pH RangePredominant FormReactivity CharacteristicsKinetic Behavior
< 3N-protonated cationReduced nucleophilicitySlow oxidation
3-7Mixed formsModerate reactivitypH-dependent rates
7-10Neutral moleculeEnhanced nucleophilicityOptimal oxygen scavenging
> 10Neutral moleculeHigh reactivityFast pseudo-first-order

Physical Description

Liquid

XLogP3

0.1

UNII

3NT440V34T

Related CAS

64611-86-5 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 124 of 125 companies with hazard statement code(s):;
H312 (26.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (44.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5080-22-8

Wikipedia

N-isopropylhydroxylamine

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
2-Propanamine, N-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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